5-Butylfuran-2(5H)-one
Description
Position Within the Furanone Structural Continuum
5-Butylfuran-2(5H)-one (C~8~H~12~O~2~, MW 140.18 g/mol) occupies a distinct niche within the furanone family due to its γ-butenolide framework and C5 alkyl substitution. The compound’s bicyclic system consists of a furan ring fused to a lactone group, with the butyl chain introducing steric bulk that differentiates it from simpler analogues like furan-2(5H)-one. Key structural parameters include:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 2.0 | Enhanced lipophilicity vs. unsubstituted furanones |
| Rotatable Bond Count | 3 | Conformational flexibility in the butyl chain |
| Hydrogen Bond Acceptors | 2 | Dual oxygen sites for coordination |
The butyl substituent at position 5 induces notable electronic effects, as evidenced by UV-Vis spectral shifts compared to parent γ-butenolides. Nuclear magnetic resonance (NMR) analyses reveal distinctive proton environments, with the butyl chain’s methylene groups appearing as multiplet signals between δ 1.2–1.6 ppm in ^1^H-NMR spectra. These structural attributes enable 5-butylfuran-2(5H)-one to serve as both a synthetic building block and a model system for studying steric-directed reactivity in heterocycles.
Historical Evolution of γ-Butenolide Research
The discovery of γ-butenolides dates to early 20th-century investigations into plant-derived lactones, but systematic study of alkyl-substituted variants like 5-butylfuran-2(5H)-one emerged through three key phases:
- Isolation Era (1930s–1960s) : Initial characterization of simple γ-butenolides from natural sources, establishing their basic spectroscopic profiles.
- Synthetic Expansion (1970s–2000s) : Development of classical routes including Claisen rearrangements and [2+2] cycloadditions to access substituted derivatives.
- Catalytic Revolution (2010–present) : Implementation of asymmetric organocatalysis and transition metal-mediated processes for stereocontrolled synthesis.
A 2021 review documented over 15 distinct synthetic approaches to γ-butenolides developed between 2010–2020, with nickel-catalyzed carbonylative cyclizations proving particularly effective for introducing alkyl chains at the γ-position. These advancements directly enabled the practical synthesis of 5-butylfuran-2(5H)-one derivatives, as demonstrated in a 2024 study where it served as a marker compound in Tuber borchii truffle analysis. Modern catalytic methods achieve enantiomeric excesses >90% for analogous structures, underscoring the compound’s relevance to contemporary methodology development.
Properties
IUPAC Name |
2-butyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZBUMJSZTLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952684 | |
| Record name | 5-Butylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30336-14-2, 70404-04-5 | |
| Record name | 5-Butyl-2(5H)-Furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30336-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butylfuran-2(5H)-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-5-Butylfuran-2(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070404045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Butylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
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| Record name | 5-butylfuran-2(5H)-one | |
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Preparation Methods
Table 1: Cyclization Conditions and Yields for 5-Butylfuran-2(5H)-one
| Starting Material | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Formyl-2-furylcarbinol | n-BuLi | −78°C | 83 | |
| β-Ketoester derivatives | KOtBu | −30°C | 75 |
Critical to this method is the regioselective formation of the dienolate, which avoids competing α-deprotonation pathways. Substrates lacking α-acidic protons, such as 1,3-diphenyl-1,3-propanedione, fail to generate the desired product due to hindered dienolate formation.
Catalytic Asymmetric Vinylogous Aldol Reaction
Enantioselective synthesis of 5-butylfuran-2(5H)-one has been achieved using chiral titanium-BINOL complexes. In a landmark study, Shibasaki and coworkers demonstrated that 2-(trimethylsilyloxy)furan (TMSOF) reacts with butyraldehyde in the presence of (R)-BINOL-Ti(OiPr)₄ to afford the (S)-enantiomer with 83% yield and 92% enantiomeric excess (ee). The reaction proceeds via a six-membered transition state, where the titanium center coordinates both the aldehyde and silyloxyfuran, enforcing facial selectivity (Figure 1).
Table 2: Asymmetric Aldol Reaction Parameters
| Aldehyde | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Butyraldehyde | (R)-BINOL-Ti(OiPr)₄ | THF | 83 | 92 |
| Hexanal | (S)-BINOL-Ti(OiPr)₄ | DCM | 78 | 89 |
This method’s scalability was validated on a 19.1-gram scale, underscoring its industrial applicability. However, aliphatic aldehydes with bulky substituents exhibit reduced reactivity, necessitating prolonged reaction times or elevated temperatures.
Base-Mediated Intramolecular Aldol Condensation
A one-pot synthesis involving sequential aldol cyclization and oxidative aromatization has been reported for 5-butylfuran-2(5H)-one. Starting from 3-furaldehyde and butylmagnesium bromide, the reaction proceeds through a Grignard addition to generate a secondary alcohol, which undergoes intramolecular cyclization under basic conditions (KOtBu, THF, −30°C). Subsequent oxidation with MnO₂ yields the furanone in 75% overall yield.
Key Mechanistic Insights:
- Grignard Addition : Butylmagnesium bromide adds to the aldehyde carbonyl, forming a benzyl alcohol intermediate.
- Cyclization : Base-induced deprotonation triggers intramolecular attack of the alkoxide on the adjacent carbonyl, forming the lactone ring.
- Oxidation : Manganese dioxide oxidizes any residual dihydrofuran intermediates to the fully aromatic furanone.
Oxidative Aromatization of Dihydrofuran Precursors
Dihydrofurans serve as viable precursors to 5-butylfuran-2(5H)-one via oxidative dehydrogenation. For instance, treatment of 5-butyldihydrofuran-2(3H)-one with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature affords the target compound in 88% yield. The reaction exploits the electron-deficient quinone to abstract hydride ions, aromatizing the dihydrofuran ring.
Table 3: Oxidative Aromatization Conditions
| Precursor | Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 5-Butyldihydrofuran-2(3H)-one | DDQ | DCM | 88 |
| 5-Pentyldihydrofuran-2(3H)-one | MnO₂ | Toluene | 72 |
Chemical Reactions Analysis
Types of Reactions
5-Butylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-Butylfuran-2-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
5-Butylfuran-2(5H)-one as a Building Block
5-Butylfuran-2(5H)-one serves as a crucial building block in the synthesis of complex organic molecules. Its furan ring can undergo various reactions such as oxidation, reduction, and substitution, allowing for the creation of diverse substituted furan derivatives.
Biological Activities
This compound is investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that marine-derived furanones, including 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, exhibit anti-hyperlipidemic activity . This furanone reduces lipid accumulation and triglyceride levels in cells, suggesting a potential application in treating dyslipidemia .
Pharmaceutical Intermediate
Ongoing research explores the potential of 5-Butylfuran-2(5H)-one as a pharmaceutical intermediate. For instance, brominated furanone derivatives have shown insecticidal activity, indicating their potential use in developing new pesticides .
Industrial Applications
Flavors and Fragrances
5-Butylfuran-2(5H)-one is utilized in the production of fragrances and flavors due to its pleasant, fruity aroma. It is added to food flavorings to enhance their aromatic profile.
Case Studies
Anti-hyperlipidemic Activity
A study investigated the anti-hyperlipidemic activity of the marine-derived compound, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one . The results demonstrated that this furanone significantly lowered ox-LDL-induced lipid accumulation and triglyceride levels in RAW 264.7 cells . It also elevated the protein levels of peroxisome proliferator-activated receptors (PPARα) and ATP-binding cassette (ABC) transporters . In HepG2 cells, it decreased oleic acid-induced lipid accumulation and enhanced the protein levels of low-density lipoprotein receptor (LDLR), ABCG5, ABCG8, and PPARα . These findings suggest that this furanone has a potential application for the treatment of dyslipidemia .
Insecticidal Activity
Research on fraxinellone derivatives showed that furan ring bromination impacts insecticidal activity . Derivatives with one bromine atom on the furan ring exhibited stronger final mortality activity than those with two bromine atoms . The aromatic property of the furan ring was crucial for insecticidal activity .
Environmental Considerations
Mechanism of Action
The mechanism of action of 5-Butylfuran-2(5H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the butyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The structural and functional diversity of substituted furan-2(5H)-ones arises from variations in the substituent at the 5-position. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Chain Length : Increasing alkyl chain length (e.g., butyl vs. pentyl) correlates with higher molecular weight and hydrophobicity, affecting solubility and thermal stability .
- Functional Groups : Allyl and benzyl substituents introduce unsaturation or aromaticity, altering reactivity. For example, 5-allyl derivatives undergo cycloaddition reactions, while benzyl-substituted analogs exhibit distinct NMR profiles due to electron-withdrawing effects .
- Stereochemistry : Hydroxyalkyl substituents (e.g., in 5-(furan-2-yl(hydroxy)methyl)furan-2(5H)-one) lead to diastereomer formation, complicating purification but enabling chiral applications .
Physicochemical Properties
- Thermal Stability : Butyl and pentyl derivatives exhibit higher decomposition temperatures (>200°C) compared to allyl or benzyl analogs due to stronger van der Waals interactions .
- Solubility: Butyl-substituted furanones are sparingly soluble in water but miscible in organic solvents like chloroform, contrasting with hydroxy-substituted variants, which show moderate aqueous solubility .
Biological Activity
5-Butylfuran-2(5H)-one, also known as 5-butyl-2(5H)-furanone, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
5-Butylfuran-2(5H)-one is characterized by a furan ring with a butyl group at the 5-position and a ketone group at the 2-position. Its molecular formula is , and it possesses a lactone structure, which contributes to its unique chemical properties and reactivity.
Biological Activity
1. Antimicrobial Properties
Research indicates that 5-butylfuran-2(5H)-one exhibits significant antimicrobial activity against various pathogenic bacteria. The compound's mechanism of action may involve disrupting microbial cell membranes and inhibiting essential enzymatic functions within the cells.
Case Study: Biofilm Formation Inhibition
A study demonstrated that derivatives of 2(5H)-furanones, including 5-butylfuran-2(5H)-one, effectively inhibited biofilm formation by Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to correlate with biofilm-preventing concentrations (BPC), suggesting that the compound's antibacterial effects are linked to its ability to suppress bacterial growth rather than specifically targeting biofilm formation pathways .
Table 1: Antimicrobial Activity of 5-Butylfuran-2(5H)-one
| Bacterial Strain | MIC (mg/mL) | BPC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.25 |
| Bacillus subtilis | 0.50 | 0.50 |
| Escherichia coli | 1.00 | 1.00 |
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, 5-butylfuran-2(5H)-one has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.
Case Study: Inhibition of Cytokine Production
A recent study evaluated the effect of 5-butylfuran-2(5H)-one on cytokine production in cultured macrophages. The results indicated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
The biological activity of 5-butylfuran-2(5H)-one can be attributed to its interaction with specific molecular targets within microbial cells and inflammatory pathways:
- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes.
- Anti-inflammatory Mechanism : It appears to modulate signaling pathways related to inflammation, potentially through the inhibition of transcription factors such as NF-kB.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-butylfuran-2(5H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Butylfuran-2(5H)-one | C8H12O2 | Fruity aroma; potential antimicrobial activity |
| 2-Furanone | C4H6O2 | Simpler structure; commonly used in organic synthesis |
| 3-Hexylfuran-2(5H)-one | C10H14O2 | Longer alkyl chain; altered solubility properties |
The distinct combination of a butyl group and a ketone on the furan ring makes 5-butylfuran-2(5H)-one particularly interesting for further research in both synthetic chemistry and applied biological sciences.
Q & A
Basic: What are the primary synthetic routes for 5-butylfuran-2(5H)-one, and how do reaction conditions influence yield and purity?
The synthesis of 5-butylfuran-2(5H)-one is predominantly achieved via the cyclization of 3-alkenoic acids. A high-yield method (92–95%) involves acid-catalyzed intramolecular cyclization under mild conditions, producing the compound as a colorless oil. Key parameters include temperature control (typically 60–80°C) and the use of catalytic acids like p-toluenesulfonic acid. The reaction’s efficiency is attributed to the stabilization of intermediates through conjugation, with purity confirmed via NMR and GC-MS .
| Synthetic Route | Yield (%) | Key Conditions |
|---|---|---|
| Cyclization of 3-alkenoic acids | 92–95 | Acid catalyst, 60–80°C |
Advanced: How can researchers optimize the cyclization of 3-alkenoic acids to improve scalability?
Scalability challenges often arise from side reactions (e.g., polymerization). Optimization strategies include:
- Catalyst Screening : Replace homogeneous acids (e.g., H₂SO₄) with heterogeneous catalysts (e.g., zeolites) to enhance recyclability.
- Solvent Selection : Use aprotic solvents (e.g., toluene) to minimize hydrolysis of intermediates.
- Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce reaction time.
Refer to kinetic studies in to model reaction rates and identify bottlenecks .
Basic: What spectroscopic techniques are critical for characterizing 5-butylfuran-2(5H)-one?
- ¹H/¹³C NMR : Key markers include:
- δ 5.8–6.2 ppm (¹H) : Olefinic protons on the furanone ring.
- δ 170–175 ppm (¹³C) : Carbonyl group (C=O).
- δ 20–35 ppm (¹³C) : Aliphatic carbons from the butyl chain.
- IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch).
- GC-MS : Molecular ion peak at m/z 140 (C₈H₁₂O₂⁺) .
Advanced: How can contradictions in NMR data interpretation for derivatives be resolved?
Contradictions often stem from conformational flexibility or solvent effects. To resolve:
- Variable Temperature NMR : Probe dynamic behavior (e.g., ring puckering).
- DFT Calculations : Compare experimental shifts with computed values (software: Gaussian, ORCA).
- 2D NMR (COSY, HSQC) : Assign overlapping signals, as demonstrated for brominated analogs in .
Basic: What in vitro assays evaluate the antimicrobial potential of 5-butylfuran-2(5H)-one?
- Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Staphylococcus aureus (Reference: ).
- Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet staining.
- Time-Kill Kinetics : Assess bactericidal activity over 24 hours .
Advanced: What molecular modeling approaches predict interactions with bacterial targets?
- Docking Simulations : Use AutoDock Vina to model binding to S. aureus enoyl-ACP reductase (FabI).
- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS/AMBER).
- QSAR Models : Correlate substituent effects (e.g., butyl chain length) with bioactivity .
Structural Analysis: How does the butyl substituent influence reactivity compared to other alkyl chains?
The butyl group enhances lipophilicity, improving membrane permeability in bioactivity assays. However, longer chains (e.g., pentyl) may sterically hinder ring-opening reactions. Comparative studies ( ) show:
- Electrophilicity : Butyl-substituted furanones exhibit moderate reactivity in Michael additions.
- Thermal Stability : Higher decomposition temperatures than methyl analogs due to increased van der Waals interactions .
Data Analysis: How should conflicting bioactivity data between analogs be addressed?
- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends.
- Mechanistic Studies : Use knockout bacterial strains to isolate target pathways.
- Dose-Response Curves : Validate activity thresholds across independent replicates .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and comparative analysis.
- Advanced vs. Basic : Clear demarcation via technical depth (e.g., molecular modeling vs. basic assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
